molecular formula C16H11Cl2N3O2 B2563340 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate CAS No. 338419-25-3

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate

Cat. No.: B2563340
CAS No.: 338419-25-3
M. Wt: 348.18
InChI Key: AUBXEOUIDIRGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate: is a synthetic organic compound that features a triazole ring and two chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.

    Esterification: The final step involves the esterification of the triazole derivative with 4-chlorobenzenecarboxylic acid, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for purification and isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce dechlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to inhibit specific enzymes or receptors involved in disease pathways. Its structural features make it a promising lead compound for the development of new pharmaceuticals.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions. The chlorophenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzoate
  • [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methylbenzenecarboxylate
  • [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-nitrobenzenecarboxylate

Uniqueness

Compared to these similar compounds, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate is unique due to the presence of two chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these groups can enhance its binding interactions and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-12-3-1-11(2-4-12)16(22)23-10-14-9-21(20-19-14)15-7-5-13(18)6-8-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBXEOUIDIRGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.